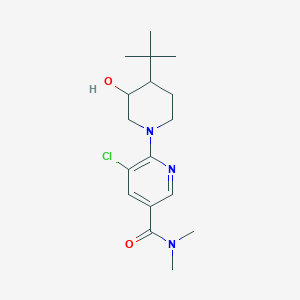
2-N',6-N'-bis(3-chloropyridin-2-yl)pyridine-2,6-dicarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-N',6-N'-bis(3-chloropyridin-2-yl)pyridine-2,6-dicarbohydrazide, commonly known as BCP, is a small molecule inhibitor that has gained significant attention in recent years due to its potential use in cancer research. BCP has been shown to inhibit the activity of a specific protein kinase, which is involved in cell proliferation and survival.
作用機序
BCP inhibits the activity of a specific protein kinase, which is involved in cell proliferation and survival. This inhibition leads to the suppression of tumor growth and the induction of apoptosis, or programmed cell death. BCP has also been shown to inhibit the activity of beta-amyloid, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects
BCP has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of a specific protein kinase, which is involved in cell proliferation and survival. This leads to the suppression of tumor growth and the induction of apoptosis. BCP has also been shown to inhibit the activity of beta-amyloid, which is involved in the development of Alzheimer's disease.
実験室実験の利点と制限
BCP has a number of advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and analyze. BCP has also been shown to have a high degree of specificity for its target protein kinase, which makes it a useful tool for studying the role of this kinase in cancer and other diseases.
One limitation of BCP is its potential toxicity. BCP has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments. Additionally, BCP may have off-target effects on other protein kinases, which could complicate the interpretation of experimental results.
将来の方向性
There are a number of future directions for the study of BCP. One area of research is the development of BCP derivatives with improved specificity and potency. Another area of research is the investigation of the role of BCP in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, BCP may have potential use in combination with other cancer therapeutics, which could enhance its effectiveness. Finally, further studies are needed to investigate the safety and toxicity of BCP in vivo, which will be important for the development of BCP-based therapeutics.
合成法
The synthesis of BCP involves a multi-step process that begins with the reaction of 3-chloropyridine-2-carboxylic acid with thionyl chloride to form 3-chloropyridine-2-carbonyl chloride. This intermediate is then reacted with hydrazine hydrate to form 3-chloropyridine-2-carbohydrazide. The final step involves the reaction of 3-chloropyridine-2-carbohydrazide with 2,6-dichloropyridine-3-carboxylic acid to form BCP.
科学的研究の応用
BCP has been extensively studied for its potential use in cancer research. It has been shown to inhibit the activity of a specific protein kinase, which is involved in cell proliferation and survival. This makes BCP a promising candidate for the development of cancer therapeutics. BCP has also been shown to have potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of beta-amyloid, which is involved in the development of the disease.
特性
IUPAC Name |
2-N',6-N'-bis(3-chloropyridin-2-yl)pyridine-2,6-dicarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N7O2/c18-10-4-2-8-20-14(10)23-25-16(27)12-6-1-7-13(22-12)17(28)26-24-15-11(19)5-3-9-21-15/h1-9H,(H,20,23)(H,21,24)(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUUGFDKLZOTFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)NNC2=C(C=CC=N2)Cl)C(=O)NNC3=C(C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[Methyl-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]amino]cyclopentane-1-carboxamide](/img/structure/B7359469.png)
![N-[1-(2-methylprop-2-enyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359475.png)
![(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2,3-dichlorobenzoate](/img/structure/B7359483.png)
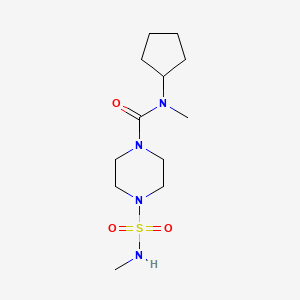
![4-amino-2,5-dimethyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)propyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7359528.png)
![2-[2-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]ethylsulfonyl]acetic acid](/img/structure/B7359535.png)
![N-[1-(2-hydroxyethyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7359540.png)
![N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7359545.png)
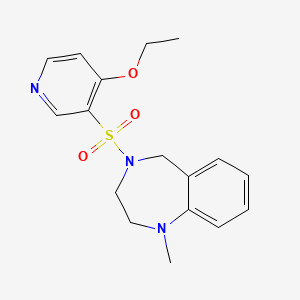
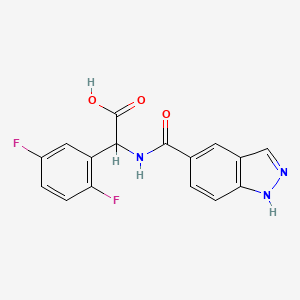
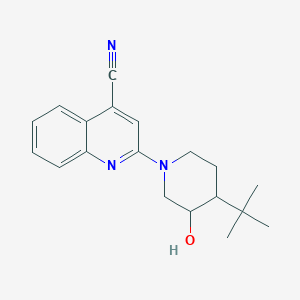
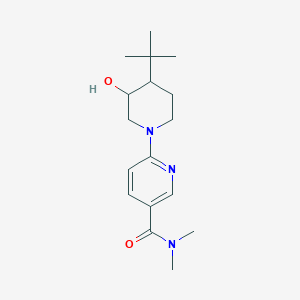
![[6-(4-Tert-butyl-3-hydroxypiperidin-1-yl)pyridin-3-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7359572.png)
